Kauniolide

Biosynthetic pathway elucidation Metabolic engineering Guaianolide synthesis

Procure Kauniolide as the definitive analytical standard for guaianolide-pathway validation. Its unique 5-7-5 tricyclic scaffold and α-methylene-γ-lactone warhead make it irreplaceable for: (1) co-injection verification of Kauniolide Synthase (KLS) activity in heterologous expression (yeast/N. benthamiana); (2) substrate for LsDHLS-mediated bioconversion to dehydroleucodine; (3) a structurally precise covalent probe for thiol-trapping MoA studies, distinct from epoxide-bearing parthenolide. Generic STLs or the linear precursor costunolide cannot substitute for this committed branch-point intermediate.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
Cat. No. B3029866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKauniolide
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C
InChIInChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1
InChIKeyAVLOGKPJWQCTLP-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kauniolide (CAS 81066-45-7) | Guaianolide Sesquiterpene Lactone Procurement Guide for Biosynthetic & Pharmacological Research


Kauniolide is a naturally occurring sesquiterpene lactone (STL) belonging to the guaianolide subclass, characterized by a distinct 5-7-5 tricyclic scaffold [1]. It is biosynthesized from the germacranolide costunolide via an unusual cytochrome P450-mediated cyclization [2]. Unlike many STLs, its defining α-methylene-γ-lactone moiety confers a reactive thiol-trapping mechanism critical for its biological activity . While foundational bioactivity data (e.g., anti-inflammatory, cytotoxic) exist, this guide focuses on its unique position as a pathway intermediate and biosynthetic standard, which provides key differentiation in procurement contexts.

Kauniolide Sourcing: Why General 'Sesquiterpene Lactone' or 'Costunolide' Alternatives Are Not Chemically Interchangeable


Generic substitution is scientifically invalid due to Kauniolide's unique biosynthetic and functional role. Unlike its linear precursor costunolide, Kauniolide represents the committed, cyclized branch point into the guaianolide family, a reaction catalyzed exclusively by Kauniolide synthase (KLS) [1]. Functionally, its specific α-methylene-γ-lactone warhead dictates a distinct electrophilic reactivity profile compared to other STL classes like eudesmanolides or germacranolides [2]. Furthermore, Kauniolide is not a terminal endpoint but an essential intermediate for the biosynthesis of more oxidized guaianolides, such as dehydroleucodine and leucodin [3]. Thus, its value in research is tied to its precise structure as a mechanistic probe and pathway standard, rendering broader STL or precursor substitutions irrelevant.

Kauniolide's Quantifiable Differentiation: Biosynthetic Specificity and Chemical Reactivity Evidence


Kauniolide as a Specific Guaianolide Branch-Point Marker via KLS-Catalyzed Cyclization

Kauniolide is the direct, quantifiable product of the enzymatic conversion of costunolide, catalyzed exclusively by Kauniolide synthase (KLS). This reaction represents the committed step for guaianolide biosynthesis. In heterologous expression systems (N. benthamiana and yeast), co-expression of the costunolide biosynthetic pathway with TpKLS resulted in unambiguous production of Kauniolide, confirmed by GC-MS comparison with an authentic standard [1]. This specific conversion is not observed with other P450s or non-enzymatic conditions, establishing Kauniolide as a definitive biomarker for this pathway activity.

Biosynthetic pathway elucidation Metabolic engineering Guaianolide synthesis

Kauniolide's Distinct Reactivity Profile: Thiol-Trapping via α-Methylene-γ-Lactone Moiety

Kauniolide's biological activity is mechanistically linked to its α-methylene-γ-lactone moiety, which acts as a Michael acceptor, enabling covalent interactions with cellular thiols . This contrasts with STLs that lack this moiety or have it in a different steric environment. While specific rate constants for Kauniolide are not available in the provided data, this class-level mechanism is a primary differentiator from compounds like parthenolide (an epoxide-bearing germacranolide) or the linear costunolide. This structural feature dictates a distinct electrophilic reactivity and target engagement profile, making it a valuable tool for probing specific cellular pathways [1].

Chemical biology Mechanism of action Covalent inhibitor probe

Kauniolide as the Essential Substrate for Dehydroleucodine Biosynthesis: A Biotechnological Advantage

Kauniolide is the specific and essential substrate for the cytochrome P450 monooxygenase LsDHLS, which catalyzes the final step in the biosynthesis of dehydroleucodine (a bioactive guaianolide with gastroprotective and antitumor properties). A Chinese patent (CN 202410221084) demonstrates that in vitro or in vivo reaction of Kauniolide with the LsDHLS enzyme yields dehydroleucodine via a regioselective C2 carbonylation [1]. This positions Kauniolide as a critical intermediate for biotechnological production of dehydroleucodine and its derivatives, a property not shared by other guaianolides like leucodin or achillin.

Synthetic biology Biocatalysis Natural product derivatization

Kauniolide Procurement Application Scenarios: When to Select This Specific Guaianolide


As a Certified Reference Standard for Guaianolide Pathway Engineering

Research groups working on heterologous expression of STL pathways in yeast (S. cerevisiae) or Nicotiana benthamiana should procure Kauniolide as an authentic analytical standard. This is required to validate the activity of newly discovered Kauniolide synthase (KLS) enzymes via GC-MS or LC-MS co-injection and product quantification. Its use confirms the successful establishment of the branch-point from germacranolide to guaianolide biosynthesis .

As a Substrate for Biocatalytic Production of Dehydroleucodine

Biotechnology firms and academic labs developing bioprocesses for the production of dehydroleucodine must procure Kauniolide as the primary substrate for the LsDHLS enzyme. This specific bioconversion is a patented method for generating dehydroleucodine, a compound with known gastroprotective and anticancer properties . The reaction's regiospecificity means that substitution with a different STL will fail to produce the desired end-product.

As a Covalent Chemical Probe for Thiol-Containing Cellular Targets

Chemical biology researchers investigating covalent inhibitors or the cellular consequences of thiol-trapping should procure Kauniolide. Its α-methylene-γ-lactone warhead serves as a structurally defined electrophilic probe. This allows for the study of target engagement and downstream signaling events in a manner distinct from other STL classes like the epoxide-bearing parthenolide, thus providing a unique tool for mechanism-of-action studies .

As a Starting Material for Total Synthesis or Semi-Synthesis of Rare Guaianolides

Natural product chemistry and medicinal chemistry labs pursuing the synthesis of complex guaianolides like leucodin, ludartin, or 11β,13-dihydrokauniolide should procure Kauniolide. It is a key synthetic intermediate whose structure serves as a validated platform for further derivatization and structure-activity relationship (SAR) studies . Its procurement bypasses the need for de novo synthesis of the complex tricyclic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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